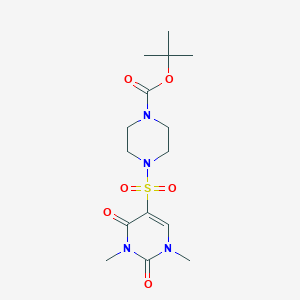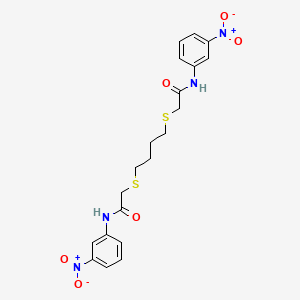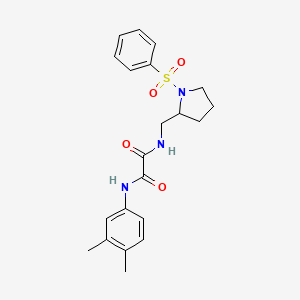
Tert-butyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O6S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been concentrated on synthesizing and characterizing novel compounds that incorporate the tert-butyl piperazine carboxylate moiety. For instance, the synthesis of polyamides containing nucleobase derivatives like theophylline and thymine has been explored, utilizing addition reactions followed by polycondensation with diamines, including piperazine. These synthesized polyamides exhibit solubility in water and other solvents, indicating their potential utility in various applications (Hattori & Kinoshita, 1979).
Potential Antimalarial Agents
The structural and biological studies of tert-butyl piperazine derivative compounds have highlighted their potential as antimalarial agents. The crystal structures of certain derivatives demonstrate the importance of hydroxyl groups, benzyl groups, and methylene substituents for generating antimalarial activity. These findings underscore the compound's relevance in the development of new antimalarial therapies (Cunico et al., 2009).
Antibacterial and Anthelmintic Activities
Further research has focused on the synthesis of tert-butyl piperazine-1-carboxylate derivatives and evaluating their antibacterial and anthelmintic activities. The synthesized compounds were characterized by various spectroscopic techniques and demonstrated moderate to poor activity in vitro against different microbial strains and helminths. This area of research contributes to the ongoing search for new antimicrobial and anthelmintic agents (Sanjeevarayappa et al., 2015).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of tert-butyl piperazine-1-carboxylate derivatives have been reported, providing insights into their chemical properties and potential applications. These studies utilize X-ray diffraction techniques to elucidate the compound's structure, offering a foundation for further pharmacological or material science research (Mamat et al., 2012).
Quantum Chemical and Biological Studies
Computational quantum chemical studies alongside biological evaluations have been conducted on derivatives of tert-butyl piperazine-1-carboxylate, highlighting their potential in various therapeutic applications. These studies provide a theoretical basis for understanding the compound's reactivity and interactions with biological targets, aiding in the design of more effective drugs (Gaurav & Krishna, 2021).
Mécanisme D'action
Mode of Action
Given its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through further pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its potential effects on cellular processes, such as cell proliferation, apoptosis, or signal transduction, require further investigation .
Propriétés
IUPAC Name |
tert-butyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S/c1-15(2,3)25-14(22)18-6-8-19(9-7-18)26(23,24)11-10-16(4)13(21)17(5)12(11)20/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUPWNXYXMWLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylpiperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2807272.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)
![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)
![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)


![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)

![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B2807282.png)
![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2807285.png)